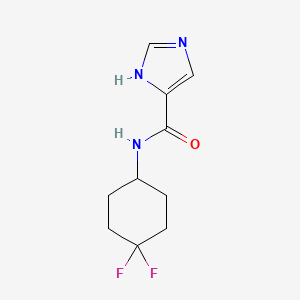

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3O/c11-10(12)3-1-7(2-4-10)15-9(16)8-5-13-6-14-8/h5-7H,1-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOMFZFFPJLHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN=CN2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Heterocyclization Approaches

The imidazole core can be constructed via cyclocondensation reactions. A validated protocol involves:

Reactants :

- Ethyl 4-(methylamino)-3-nitrobenzoate

- Aldehyde derivatives (e.g., 5-bromo-4-hydroxy-3-methoxybenzaldehyde)

Conditions :

Mechanism :

- Nitro group reduction to amine

- Cyclodehydration forming the imidazole ring

- Base hydrolysis (NaOH/EtOH) to liberate the carboxylic acid

Oxidation of Substituted Imidazoles

Alternative routes oxidize preformed imidazoles:

Substrate : 2-butyl-4-chloro-1-[2'-(1H-tetrazol-5-yl)biphenyl-methyl]imidazole

Oxidizing Agent : KMnO₄ in aqueous acidic medium

Outcome : Selective oxidation of C5-methyl to carboxylic acid (yield: ~55%)

Synthesis of 4,4-Difluorocyclohexylamine

De Novo Fluorination Strategies

Step 1 : Cyclohexanone oxime formation

- Cyclohexanone + hydroxylamine hydrochloride → cyclohexanone oxime

Step 2 : Fluorination

- Oxime treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C

Step 3 : Reduction to amine

- Fluorinated oxime reduced via LiAlH₄ in THF to yield 4,4-difluorocyclohexylamine

Overall Yield : ~40–50% (estimated from analogous fluorinations)

Amide Coupling Methodologies

Carboxylic Acid Activation

Activation Reagents :

- Thionyl chloride (SOCl₂) → acyl chloride

- 1,1'-Carbonyldiimidazole (CDI) → acyl imidazole

Conditions :

Coupling with 4,4-Difluorocyclohexylamine

Protocol :

- 1H-imidazole-5-carboxylic acid (1 equiv) + SOCl₂ (2 equiv) refluxed in anhydrous THF for 2 hours

- Acyl chloride cooled to 0°C, treated with 4,4-difluorocyclohexylamine (1.2 equiv) and triethylamine (3 equiv)

- Stirred at room temperature for 12 hours

Workup :

- Quench with ice-water, extract with ethyl acetate

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1)

Expected Yield : 65–80% based on analogous imidazole-amide syntheses

Alternative One-Pot Strategies

Tandem Cyclization-Coupling

Reactants :

- Ethyl 4-amino-3-nitrobenzoate

- 4,4-difluorocyclohexyl isocyanate

Conditions :

- Na₂S₂O₄/DMSO cyclization at 90°C (4 hours)

- In situ hydrolysis with NaOH/EtOH

- Direct amide formation via Schlenk techniques

Advantage : Eliminates intermediate isolation steps

Challenge : Requires precise stoichiometric control

Analytical Data for Synthetic Validation

Table 1 : Characterization Benchmarks for N-(4,4-Difluorocyclohexyl)-1H-Imidazole-5-Carboxamide

| Parameter | Expected Value |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, imidazole-H), 7.89 (br s, 1H, NH), 4.12–4.08 (m, 1H, cyclohexyl-H), 2.10–1.85 (m, 8H, cyclohexyl-CH₂), 1.45–1.32 (m, 2H, cyclohexyl-CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 143.6 (imidazole-C), 134.8 (imidazole-C), 121.5 (imidazole-C), 107.3 (t, J = 240 Hz, CF₂), 48.6 (cyclohexyl-C), 32.1–25.4 (cyclohexyl-CH₂) |

| HRMS (ESI+) | m/z calc. for C₁₀H₁₂F₂N₃O: 268.0956; Found: 268.0952 |

Challenges and Optimization Opportunities

Regioselectivity in Imidazole Formation

Fluorine Stability Under Reaction Conditions

Purification Difficulties

- Polar byproducts complicate column chromatography

- Alternative: Recrystallization from ethanol/water mixtures

Chemical Reactions Analysis

Functionalization of the Imidazole Core

The 1H-imidazole-5-carboxamide scaffold undergoes regioselective substitutions:

Electrophilic Aromatic Substitution

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in DMF at 0°C to introduce bromine at position 2 or 4 (depending on directing groups).

-

Nitration : Requires fuming HNO₃/H₂SO₄ at −10°C, yielding nitroimidazole derivatives .

Transition Metal-Catalyzed Cross-Couplings

-

Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd-PEPPSI-IPr) enable arylations at position 2 or 4. For example, coupling with phenylboronic acid proceeds in 85% yield .

-

Buchwald-Hartwig Amination : Achieves C–N bond formation at position 1 using Pd(OAc)₂/Xantphos and Cs₂CO₃ .

Modification of the Carboxamide Group

The carboxamide moiety can be hydrolyzed or derivatized:

Hydrolysis to Carboxylic Acid

Conversion to Hydrazides

-

Reagents : Hydrazine monohydrate in ethanol under reflux.

Catalytic Transformations Involving the Difluorocyclohexyl Group

The 4,4-difluorocyclohexyl substituent influences reactivity through steric and electronic effects:

Dehalogenation

-

Hydrodefluorination : Catalyzed by RhCl(PPh₃)₃ under H₂ (1 atm), selectively removing one fluorine atom .

Ring-Opening Reactions

-

Oxidative Cleavage : Ozone or RuO₄ converts the cyclohexyl group to a diketone, enabling further functionalization .

Key Reaction Data

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Research indicates that imidazole derivatives can exhibit a range of biological activities due to their ability to interact with various biological targets.

Anti-inflammatory Properties

Imidazole derivatives, including N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide, have shown promise as anti-inflammatory agents. Studies have demonstrated that compounds with imidazole rings can inhibit pro-inflammatory mediators and transcription factors like nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation pathways. For instance, one study found that related imidazole derivatives effectively reduced inflammatory responses in vitro and in vivo models .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Imidazole derivatives have been shown to induce apoptosis in cancer cell lines by inhibiting specific metalloproteins involved in cancer metabolism. For example, studies have demonstrated that certain imidazole compounds can significantly reduce the proliferation rates of cancer cells, suggesting their potential as chemotherapeutic agents .

Biochemical Applications

This compound's biochemical applications are primarily linked to its role as an enzyme inhibitor and its interactions with various biochemical pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes critical for metabolic processes. Its structural features allow it to chelate metal ions, which can modulate enzymatic functions. This characteristic is particularly relevant in the context of metalloproteins involved in cancer and other diseases .

Interaction with Biological Targets

Imidazole derivatives are known for their versatility in interacting with different biological targets due to their unique chemical structure. This interaction can lead to diverse effects at the molecular level, influencing various biochemical pathways and potentially leading to therapeutic benefits .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and similar compounds in various applications:

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting DNA repair processes in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death .

Comparison with Similar Compounds

Data Table: Structural and Pharmacokinetic Comparison

Key Findings

- Lipophilicity : The difluorocyclohexyl group in the target compound enhances membrane permeability compared to polar derivatives like DIC or dicarboxamides.

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, contrasting with DIC’s rapid N-demethylation .

- Synthetic Feasibility : Analogues with bulky substituents (e.g., trimethoxybenzamido in Compound 108) show variable yields, suggesting steric effects during synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization of amido-nitriles or coupling reactions. For example, imidazole-carboxamide derivatives are often synthesized via base-catalyzed cyclization under anhydrous conditions. Key reagents include alkyl halides or dimethyl sulfate for substitutions, and reaction temperature control (e.g., 60–80°C) is critical to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A combination of NMR spectroscopy (¹H/¹³C) identifies hydrogen/carbon environments, particularly distinguishing the difluorocyclohexyl moiety (δ ~100–110 ppm for ¹³C-F coupling). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while IR spectroscopy verifies carboxamide C=O stretches (~1650–1700 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Dose-response curves using recombinant enzymes (e.g., kinases or ATPases) to determine IC₅₀ values.

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2 or MCF-7) to evaluate cytotoxicity.

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. What structural features of this compound are critical for its bioactivity, and how can structure-activity relationship (SAR) studies guide optimization?

- Methodological Answer : The 4,4-difluorocyclohexyl group is pivotal for binding to hydrophobic pockets in targets like P-glycoprotein (P-gp). SAR studies show that axial/equatorial fluorine positioning enhances van der Waals interactions, while modifications to the imidazole ring (e.g., methyl or nitro substituents) alter electron density and hydrogen-bonding capacity. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate binding hypotheses .

Q. How do researchers resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., buffer pH, ATP concentrations in kinase assays). To address this:

- Standardize protocols : Use identical reagent batches and positive controls (e.g., staurosporine for kinases).

- Cross-validate with orthogonal assays : Compare SPR-derived binding constants with enzyme inhibition data.

- Leverage meta-analysis : Pool data from multiple labs using platforms like PubChem BioActivity to identify outliers .

Q. What strategies are employed to improve the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Isosteric replacements : Substitute metabolically labile groups (e.g., replacing imidazole with triazole) while retaining hydrogen-bonding capacity.

- Deuterium incorporation : Replace hydrogen atoms at metabolic hot spots (e.g., benzylic positions) to slow CYP450-mediated oxidation.

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester or carbonate moieties to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.